molecular formula C18H14Cl2F2N4O2 B1662519 Ipfencarbazone CAS No. 212201-70-2

Ipfencarbazone

Cat. No.: B1662519
CAS No.: 212201-70-2
M. Wt: 427.2 g/mol
InChI Key: DHYXNIKICPUXJI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ipfencarbazone primarily targets the biosynthesis of very-long-chain fatty acids (VLCFA) in plants . VLCFAs play a crucial role in various biological processes, including the formation of plant cell membranes and energy storage .

Mode of Action

This compound interacts with its target by inhibiting the elongation of VLCFAs . This inhibition occurs at the level of the VLCFA elongase (VLCFAE), an enzyme complex responsible for the elongation of VLCFAs . This compound binds to the VLCFAE irreversibly, leading to a decrease in the synthesis of VLCFAs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VLCFA synthesis pathway . By inhibiting VLCFAE, this compound disrupts the elongation of VLCFAs, leading to a decrease in the content of fatty acids consisting of more than 20 carbon atoms . This disruption affects various downstream processes, including cell membrane formation and energy storage .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) in the plant system . Upon application, this compound accumulates in rice plants . The residues decrease linearly over time and reach below the limit of quantitation on the 30th day after application . The average half-life of this compound is approximately 4 days .

Result of Action

The action of this compound results in a reduction in the growth and number of tillers in plants, accompanied by a darkening green color and the twisting and unfurling of leaves . These effects are particularly pronounced in barnyard grass, against which this compound demonstrates excellent efficacy .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the herbicide exhibits high activity and long residual activity against Echinochloa spp. and other weeds, demonstrating its effectiveness in various environmental conditions . Furthermore, this compound is highly safe even when applied during transplanting in paddy fields, indicating its stability under different application conditions .

Comparison with Similar Compounds

Thymine is compared with other pyrimidine nucleobases:

Thymine’s unique role in DNA stability and its involvement in various biological processes make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYXNIKICPUXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058019
Record name Ipfencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212201-70-2
Record name Ipfencarbazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212201702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipfencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPFENCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ14O0CKS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ipfencarbazone?

A1: this compound is a herbicide that acts by inhibiting the biosynthesis of very long chain fatty acids (VLCFAs) in plants. [, ] This inhibition disrupts cell division in susceptible weeds, ultimately leading to their control. [, ]

Q2: How does this compound interact with its target in plants?

A2: Research suggests that this compound irreversibly binds to VLCFA elongase (VLCFAE), the enzyme responsible for VLCFA elongation. [] This binding becomes stronger with increased pre-incubation time, indicating a time-dependent inhibition mechanism. []

Q3: Is this compound's inhibitory effect specific to certain plant species?

A3: While this compound inhibits VLCFA elongation in both rice and late watergrass, its inhibitory effect is stronger in late watergrass. [] This suggests a differential affinity of this compound towards the VLCFAEs of different plants, contributing to its selective herbicidal activity. []

Q4: How does the herbicidal activity of this compound perform under varying environmental conditions?

A4: Studies demonstrate that environmental factors like temperature, soil texture, water leakage, and flooding water depth have minimal impact on the herbicidal activity and phytotoxicity of this compound. [] It effectively inhibits the emergence of Echinochloa spp. for extended periods under varying soil and water conditions. []

Q5: Are there any synergistic effects observed when this compound is used in combination with other herbicides?

A5: Yes, research indicates that this compound demonstrates synergistic action when combined with certain herbicides like Tefuryltrione. [, ] These combinations enhance weed control efficacy, particularly against Echinochloa and Leptochloa species. []

Q6: Are there specific formulations of this compound available for agricultural use?

A6: Yes, this compound is commercially available in formulations like Winner® and Fighter® in Japan. [] Additionally, various other combinations incorporating this compound have been developed and released for agricultural applications. []

Q7: What analytical techniques are employed to detect and quantify this compound residues in agricultural products?

A7: Several analytical methods have been developed for this compound analysis. Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography/mass spectrometry (GC/MS) are used for quantification and confirmation of this compound residues. [] Additionally, Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the determination of this compound in various matrices like agricultural products, livestock products, and seafood. []

Q8: Have any official analytical methods been established for this compound determination?

A8: Yes, rigorous studies have been conducted to develop and validate official analytical methods for this compound determination in agricultural products using GC-ECD and GC/MS. [] These methods adhere to the criteria outlined in CODEX guidelines, ensuring accuracy and reliability. []

Q9: What are the reported limits of detection and quantification for this compound using the developed analytical methods?

A9: The limit of detection (LOD) for this compound using GC-ECD is 0.003 mg/kg, while the limit of quantification (LOQ) is 0.01 mg/kg. [] These low detection and quantification limits ensure the reliable monitoring of this compound residues in various matrices.

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